molecular formula C16H21NO5 B12894097 1-(6-(2-(Dimethylamino)ethoxy)-4,7-dimethoxy-5-benzofuryl)ethan-1-one CAS No. 41225-90-5

1-(6-(2-(Dimethylamino)ethoxy)-4,7-dimethoxy-5-benzofuryl)ethan-1-one

Cat. No.: B12894097
CAS No.: 41225-90-5
M. Wt: 307.34 g/mol
InChI Key: KDDOADRHLRPEJZ-UHFFFAOYSA-N
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Description

1-(6-(2-(Dimethylamino)ethoxy)-4,7-dimethoxy-5-benzofuryl)ethan-1-one is a complex organic compound with a unique structure that includes a benzofuran ring substituted with dimethylamino and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(2-(Dimethylamino)ethoxy)-4,7-dimethoxy-5-benzofuryl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a benzofuran derivative with a dimethylaminoethoxy group, followed by methoxylation at specific positions on the benzofuran ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-(2-(Dimethylamino)ethoxy)-4,7-dimethoxy-5-benzofuryl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or methoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-(2-(Dimethylamino)ethoxy)-4,7-dimethoxy-5-benzofuryl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(6-(2-(Dimethylamino)ethoxy)-4,7-dimethoxy-5-benzofuryl)ethan-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy groups can enhance the compound’s lipophilicity. These interactions can influence the compound’s binding affinity to proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(2-(Dimethylamino)ethoxy)phenyl)ethan-1-one
  • 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone
  • 1-(2-(Dimethylamino)phenyl)ethan-1-one

Uniqueness

1-(6-(2-(Dimethylamino)ethoxy)-4,7-dimethoxy-5-benzofuryl)ethan-1-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

41225-90-5

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

1-[6-[2-(dimethylamino)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]ethanone

InChI

InChI=1S/C16H21NO5/c1-10(18)12-13(19-4)11-6-8-21-14(11)16(20-5)15(12)22-9-7-17(2)3/h6,8H,7,9H2,1-5H3

InChI Key

KDDOADRHLRPEJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C(=C1OCCN(C)C)OC)OC=C2)OC

Origin of Product

United States

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